4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
Trifluoromethyl group containing pyrazole derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of intermediate compounds with several α, β -unsaturated aldehydes or carboxyl compounds . The exact structure characterization and substrate selectivity of α, β -unsaturated carboxyl compounds have been investigated extensively .
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated by X-ray crystallography . The intermediate compounds, which have three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, are key intermediates not only for the synthesis of certain compounds but also for the construction of other useful heterocyclic compounds .
Chemical Reactions Analysis
The reaction mechanism of similar compounds with unsaturated carbonyl compounds has been proposed . The intermediate compounds contain a strong electron-withdrawing group in its three position, which might lead to its condensation and cycloaddition reactions showing obvious differences from those conventionally reported aminopyrazole compounds .
Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in similar compounds are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . These compounds possess strong stabilization energy from lone pair orbital and are more stable than all other functional groups of the molecule .
Scientific Research Applications
Synthesis and Properties
- Pyrazole and 1,2,4-triazole derivatives, including compounds structurally related to 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol, are highlighted for their strategic role in modern medicine and pharmacy. These compounds are noted for their significant pharmacological potential and the ease of chemical modification, which allows for the targeting of various biological activities. The synthesis of such compounds involves complex chemical transformations, aiming to explore their interaction with biological targets and antifungal activities (Fedotov, Hotsulia, & Panasenko, 2022).
Biological Potential and Antimicrobial Activities
- Research on triazole derivatives, including compounds with structural similarities to this compound, has shown promising biological potential. These studies have investigated the antimicrobial, anti-inflammatory, and antioxidant properties of synthesized compounds, with some displaying broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The design and synthesis of these compounds involve meticulous chemical processes to ensure their efficacy and potential as antimicrobial agents (Bhat et al., 2016).
Antioxidant and Analgesic Activities
- A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have been synthesized and evaluated for their in vivo analgesic and in vitro antioxidant activities. These studies have demonstrated significant findings, indicating the compounds' effectiveness in exhibiting analgesic and antioxidant properties, which underscores the therapeutic potential of such triazole and pyrazole derivatives (Karrouchi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazole derivatives have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities . There is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications of pyrazole derivatives .
Properties
IUPAC Name |
4-ethyl-3-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5S/c1-2-21-12(19-20-13(21)23)10-8-18-22(11(10)14(15,16)17)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECWGRNQPWDHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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